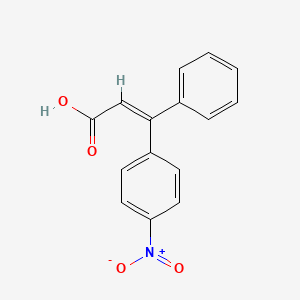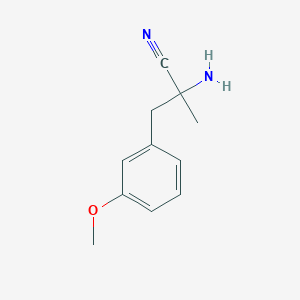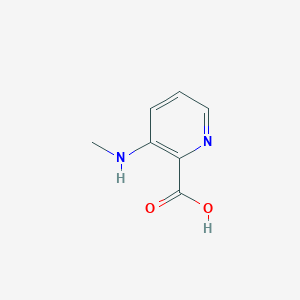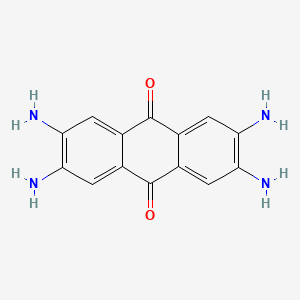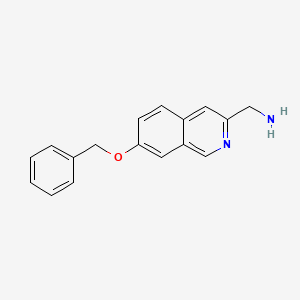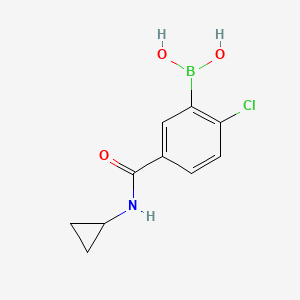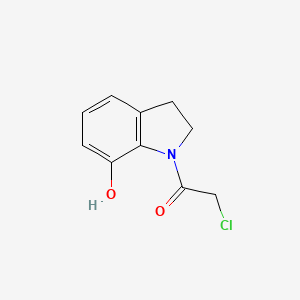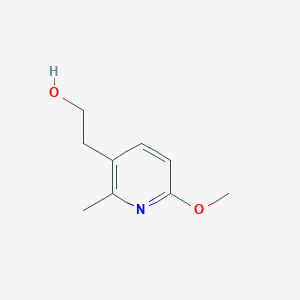![molecular formula C11H15N5O B15248007 (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine is a complex organic compound that features both imidazole and oxazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine typically involves multi-step organic reactions. The starting materials might include imidazole derivatives and oxazine precursors. Common synthetic routes could involve:
Formation of the Imidazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazine Ring: This could involve the reaction of an amine with an aldehyde or ketone, followed by cyclization.
Coupling Reactions: The final step might involve coupling the imidazole and oxazine rings through a methylene bridge, using reagents like formaldehyde and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like histamine or metronidazole.
Oxazine Derivatives: Compounds like morpholine or oxazepam.
Uniqueness
(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine is unique due to its combined imidazole and oxazine rings, which might confer distinct biological activities and chemical reactivity compared to simpler analogs.
Eigenschaften
Molekularformel |
C11H15N5O |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
1-[(6S)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H15N5O/c1-2-14-10(13-1)6-12-5-9-7-16-4-3-15-11(16)8-17-9/h1-4,9,12H,5-8H2,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
SBIVGPTWQCLSMJ-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@@H](OCC2=NC=CN21)CNCC3=NC=CN3 |
Kanonische SMILES |
C1C(OCC2=NC=CN21)CNCC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


